molecular formula C25H28N6OS B12345831 2-{[11-(4-Methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

2-{[11-(4-Methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B12345831
M. Wt: 460.6 g/mol
InChI Key: ZFMWTASVIXQYFM-UHFFFAOYSA-N
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Description

“2-{[11-(4-Methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one” is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is characterized by the presence of a pentaazatricyclo framework, a tetrahydroquinoline moiety, and a sulfanyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-{[11-(4-Methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one” can be approached through multi-step organic synthesis. The key steps may involve:

    Formation of the pentaazatricyclo framework: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-methylphenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the sulfanyl group: This can be done through nucleophilic substitution reactions.

    Synthesis of the tetrahydroquinoline moiety: This can be synthesized through hydrogenation of quinoline derivatives.

    Final coupling reaction: The final product can be obtained by coupling the synthesized intermediates under suitable conditions.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound “2-{[11-(4-Methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one” can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The aromatic rings can undergo reduction under suitable conditions.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. The presence of multiple heterocyclic rings suggests potential interactions with biological targets.

Medicine

In medicine, the compound may be explored for its therapeutic potential. Its structure may allow it to interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to industrial products.

Mechanism of Action

The mechanism of action of “2-{[11-(4-Methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one” depends on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with receptors: The compound may act as an agonist or antagonist at specific receptors.

    Modulation of signaling pathways: The compound may influence cellular signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[11-(4-Methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
  • **this compound

Uniqueness

The uniqueness of “this compound” lies in its combination of multiple heterocyclic rings and functional groups. This structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H28N6OS

Molecular Weight

460.6 g/mol

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]ethanone

InChI

InChI=1S/C25H28N6OS/c1-17-8-10-18(11-9-17)20-15-22-24-26-27-25(30(24)13-14-31(22)28-20)33-16-23(32)29-12-4-6-19-5-2-3-7-21(19)29/h2-3,5,7-11,13-14,20,22,24,26,28H,4,6,12,15-16H2,1H3

InChI Key

ZFMWTASVIXQYFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC(=O)N5CCCC6=CC=CC=C65

Origin of Product

United States

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